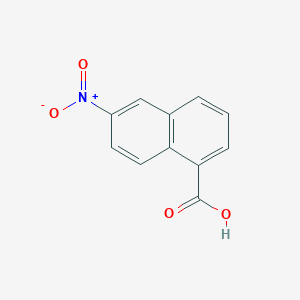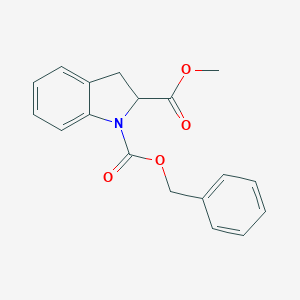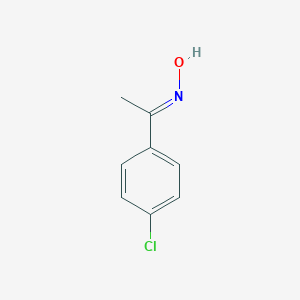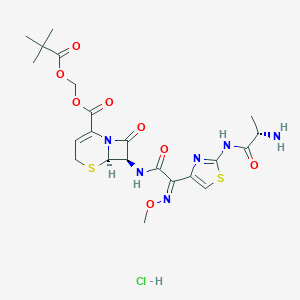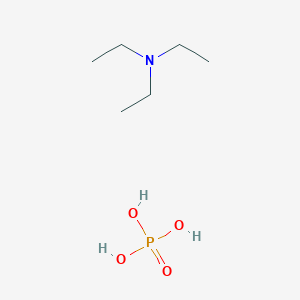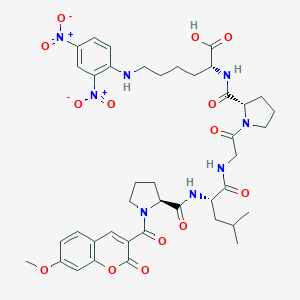![molecular formula C13H12N2O5S3 B157488 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide CAS No. 10212-03-0](/img/structure/B157488.png)
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the thienothiazine family of compounds, which have been shown to have a variety of biological activities.
Mechanism Of Action
The exact mechanism of action of 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide is not fully understood. However, it is thought to work by modulating the activity of certain proteins in the brain, such as GABA receptors and NMDA receptors.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide has a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. It also has antioxidant properties, which may help to protect neurons from damage.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. It also has a well-defined chemical structure, which makes it easier to study its effects on biological systems. One limitation is that it has not yet been extensively studied in vivo, which means that its effects in living organisms are not fully understood.
Future Directions
There are a number of potential future directions for research on 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide. One area of interest is in the development of new drugs for the treatment of neurological disorders. Another potential direction is in the study of the compound's effects on other biological systems, such as the immune system or the cardiovascular system. Additionally, further research may be needed to fully understand the compound's mechanism of action and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide involves the reaction of 3-methoxyaniline with sulfur and chlorine to form 3-methoxy-2-chloroaniline. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form the thienothiazine ring system. The final step involves the oxidation of the sulfur atom to form the sulfinamide group.
Scientific Research Applications
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Thienothiazine compounds have been shown to have neuroprotective effects and may be able to prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
properties
CAS RN |
10212-03-0 |
|---|---|
Product Name |
2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide |
Molecular Formula |
C13H12N2O5S3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C13H12N2O5S3/c1-20-11-4-2-3-10(8-11)15-6-5-9-7-12(22(14,16)17)21-13(9)23(15,18)19/h2-8H,1H3,(H2,14,16,17) |
InChI Key |
FBBLOSCXOZYUSS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C=CC3=C(S2(=O)=O)SC(=C3)S(=O)(=O)N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC3=C(S2(=O)=O)SC(=C3)S(=O)(=O)N |
synonyms |
3-Bromophenyl)diphenylphosphine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



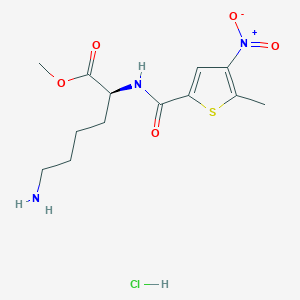
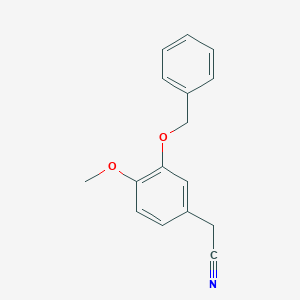
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)


![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
